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Compound of Interest

(S)-5-Oxopyrrolidine-2-
Compound Name: )
carboxamide

Cat. No.: B093699

An In-depth Technical Guide to the Physicochemical Properties of (S)-5-Oxopyrrolidine-2-
carboxamide

Abstract: This technical guide offers a comprehensive examination of the physicochemical
properties of (S)-5-Oxopyrrolidine-2-carboxamide, a significant chiral intermediate in modern
pharmaceutical development. Tailored for researchers, chemists, and formulation scientists,
this document synthesizes theoretical data with practical, field-proven insights into its structural,
physical, and chemical characteristics. By providing detailed methodologies and grounding
claims in authoritative references, this guide serves as an essential resource for the effective
application and handling of this compound.

Introduction

(S)-5-Oxopyrrolidine-2-carboxamide, commonly known as L-Pyroglutamamide, is the amide
derivative of pyroglutamic acid. Its rigid, cyclic structure and defined stereochemistry at the C2
position make it a valuable chiral building block in asymmetric synthesis. A granular
understanding of its physicochemical properties is not merely academic; it is a prerequisite for
optimizing reaction kinetics, developing robust analytical methods for quality control, designing
stable formulations, and predicting its behavior in biological systems. This guide provides a
foundational understanding of these critical parameters.

Part 1: Molecular and Structural Characterization
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The intrinsic properties of a molecule are dictated by its structure. A thorough characterization
begins with its fundamental molecular and spectroscopic identity.

Chemical Identity

The foundational data for (S)-5-Oxopyrrolidine-2-carboxamide is summarized below.

Identifier Value Source

(2S)-5-oxopyrrolidine-2-
IUPAC Name _ [1]
carboxamide

L-Pyroglutamamide, (S)-
Synonyms _ [1]
Pyroglutamide

CAS Number 16395-57-6 [1]
Chemical Formula CsHsN20:2 [1]
Molecular Weight 128.13 g/mol [1][2]
Monoisotopic Mass 128.058577502 Da [1]

Chemical Structure

The molecule consists of a five-membered pyrrolidone (lactam) ring with a carboxamide
substituent at the chiral center. This structure imparts a high degree of polarity.

Caption: 2D structure and key features of the target molecule.

Spectroscopic Profile

Spectroscopic analysis is critical for identity confirmation and purity assessment.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the three sets of
ring protons (CH, CHz, CHz) and the protons of the primary amide (-CONH:z) and the lactam
(-NH-). The chemical shifts and coupling patterns are definitive for structural confirmation.

e 13C NMR: The carbon spectrum will display five unique signals corresponding to the two
carbonyl carbons (lactam and amide), the chiral alpha-carbon (CH), and the two methylene

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b093699?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://pubchem.ncbi.nlm.nih.gov/compound/5-Oxopyrrolidine-2-carboxamide
https://pubchem.ncbi.nlm.nih.gov/compound/444439
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b093699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

carbons (-CHz-) in the pyrrolidine ring.

e Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the
elemental composition. The expected molecular ion peak [M+H]* would be observed at m/z
129.0659.[3]

e Infrared (IR) Spectroscopy: The IR spectrum provides functional group information, with
characteristic strong absorption bands for N-H stretching (amide and lactam, ~3200-3400
cm~1) and C=0 stretching (amide and lactam carbonyls, ~1650-1700 cm~1).

Part 2: Physical and Chemical Properties

These properties are essential for process chemistry, formulation, and handling.

Physical State and Appearance

(S)-5-Oxopyrrolidine-2-carboxamide is typically a white to off-white crystalline solid at
ambient temperature.

Quantitative Physical Data

The key quantitative properties, including computed values where experimental data is scarce,
are tabulated below.
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Property Value Notes Source

) Often confused with
] ] Data not readily ) )
Melting Point pyroglutamic acid [4]

available
(160-163°C)

Computed; indicates
logP (Octanol/Water) -1.4 ) o [1112]
high hydrophilicity

o Data not readily The lactam N-H is
pKa (Acidic) ) o
available weakly acidic.
) Data not readily The carbonyl oxygens
pKa (Basic) ) ]
available are weakly basic.

Predicted based on
Water Solubility High logP and polar
functional groups.

Expertise & Experience: The high polarity, evidenced by the computed logP of -1.4, is a
dominant factor in the molecule's behavior.[1][2] This predicts high aqueous solubility, making it
suitable for aqueous-based reactions and formulations but challenging to extract into nonpolar
organic solvents. The lack of readily available experimental melting point data highlights the
importance of in-house characterization for new batches.

Stability Profile

o Hydrolytic Stability: The lactam ring is the most reactive site, susceptible to hydrolysis under
strong acidic or basic conditions, which would lead to ring-opening. The amide bond is
comparatively more stable but can also be hydrolyzed under harsh conditions.

o Thermal Stability: The compound is expected to be thermally stable under typical storage
conditions. However, like many complex organic molecules, it will likely decompose upon
melting or at very high temperatures.

o Storage: For long-term integrity, it is recommended to store the material in a cool, dry place
in a tightly sealed container, protected from light and moisture to prevent hydrolysis.
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Part 3: Standardized Experimental Protocols

The following protocols describe self-validating systems for determining critical
physicochemical parameters.

Protocol: Melting Point Determination via Differential
Scanning Calorimetry (DSC)

Causality Behind Experimental Choices: DSC is chosen over a simple melting point apparatus
as it provides a more complete thermal profile, including the enthalpy of fusion, and can reveal
decomposition events. A controlled heating rate (10 °C/min) is standard for balancing resolution
and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation at
elevated temperatures.

Methodology:

¢ Instrument & System Suitability: Calibrate the DSC temperature and enthalpy scales using a
certified indium standard. The measured onset of melting for indium must be within £0.5 °C
of the certified value.

o Sample Preparation: Accurately weigh 3-5 mg of (S)-5-Oxopyrrolidine-2-carboxamide into
a hermetically sealed aluminum pan. Prepare an identical empty pan as a reference.

e Analysis Workflow:
o Place the sample and reference pans into the DSC cell.
o Equilibrate the system at 30 °C.

o Ramp the temperature from 30 °C to a temperature above the expected melt (e.g., 250
°C) at a rate of 10 °C/min under a nitrogen purge of 50 mL/min.

o Data Analysis: Record the heat flow versus temperature. The melting point is determined as
the onset temperature of the endothermic melting peak.
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Caption: A standardized workflow for DSC analysis.

Protocol: High-Performance Liquid Chromatography
(HPLC) for Purity Assessment

Causality Behind Experimental Choices: Reversed-phase HPLC is the method of choice for
polar, non-volatile compounds like this. A C18 column provides a universal stationary phase.
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The mobile phase (water/acetonitrile gradient) is selected to elute the highly polar analyte in a
reasonable time with good peak shape. UV detection is suitable due to the presence of the
carbonyl chromophores.

Methodology:

e System Preparation:
o Mobile Phase A: 0.1% Formic Acid in Water
o Mobile Phase B: 0.1% Formic Acid in Acetonitrile
o Column: C18, 4.6 x 150 mm, 5 pm

o Standard Preparation: Prepare a standard solution of (S)-5-Oxopyrrolidine-2-carboxamide
in water at a concentration of approximately 1.0 mg/mL.

o Chromatographic Conditions:

Flow Rate: 1.0 mL/min

o

o Injection Volume: 10 pL
o Column Temperature: 30 °C
o UV Detection: 210 nm

o Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-
equilibrate for 3 minutes.

o System Suitability: Inject the standard solution six times. The relative standard deviation
(RSD) for the peak area must be < 2.0%.

e Analysis: Inject the sample solution and integrate all peaks. Calculate the purity by the area
percent method.

Conclusion
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(S)-5-Oxopyrrolidine-2-carboxamide is a highly polar, chiral molecule whose
physicochemical properties are dominated by its lactam and carboxamide functional groups. Its
high hydrophilicity dictates its solubility and chromatographic behavior, while the lactam ring
represents its primary point of potential chemical instability. The standardized protocols
provided herein offer a robust framework for its consistent analysis and characterization,
empowering researchers and developers to confidently utilize this valuable synthetic
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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